N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is microtubules and their component protein, tubulin . Tubulin is a critical protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules, made up of tubulin, are involved in several essential cellular processes, including cell division and intracellular transport .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This disruption affects the mitotic process, preventing the cancer cells from dividing and proliferating .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has sufficient bioavailability to reach its target sites in the body .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzo[d][1,3]dioxole and benzhydryl groups. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions. For instance, the reaction of 5-bromo-benzodioxole with a suitable amine in the presence of a palladium catalyst and a base like cesium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely studied for their biological activity and therapeutic potential.
Uniqueness
N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzhydryl-3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-25(26-24(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-14-13-21(16-27)20-11-12-22-23(15-20)30-17-29-22/h1-12,15,21,24H,13-14,16-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULBVOAPDZLBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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